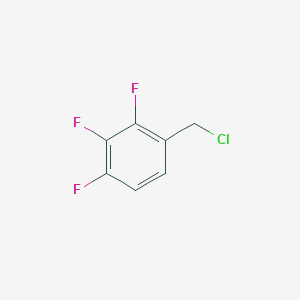
1-(Chloromethyl)-2,3,4-trifluorobenzene
説明
The description of a compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and smell.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential.科学的研究の応用
-
Hyper Cross-linked Polymers (HCPs)
- Scientific Field : Polymer Science
- Application Summary : HCPs are a class of porous materials that have been intensively used in recent years . They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Methods of Application : The HCP material is synthesized by Friedel Craft reactions. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate)
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for electrophilic fluorination and also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine .
- Methods of Application : The compound is soluble in water, acetonitrile, alcohol, acetone, dimethylformamide, pyridine and dimethylsulfoxide .
- Results or Outcomes : It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine .
-
Chloromethane
- Scientific Field : Industrial Chemistry
- Application Summary : Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Methods of Application : It is a colorless, sweet-smelling, flammable gas .
- Results or Outcomes : It is rarely present in consumer products , and was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Chloromethylation is a process used in the synthesis of various organic compounds . This process involves the addition of a chloromethyl group to an aromatic compound .
- Methods of Application : A flask is charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .
- Results or Outcomes : The result is a chloromethylated aromatic compound .
-
Porous Polymers
- Scientific Field : Polymer Science
- Application Summary : Porous polymers have gained much significance and have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment .
- Methods of Application : The porous materials are divided into three types and this classification is based on their pore size i.e. micro-porous, meso-porous, and macro-porous with diameter of their pore is less than 2 nm (d ≤ 2 nm), 2 – 50 nm. (2 nm < d ≤ 50 nm) and greater than 50 nm (d > 50 nm) respectively .
- Results or Outcomes : They have high surface area, excellent porosity, small pore size and strong packing .
-
Chloroiodomethane
- Scientific Field : Organic Chemistry
- Application Summary : Chloroiodomethane is a halomethane that is methane in which three of the hydrogens are replaced by a chlorine, a bromine and an iodine . It has a role as a fumigant insecticide .
- Methods of Application : It is a colorless, sweet-smelling, flammable gas .
- Results or Outcomes : It is a crucial reagent in industrial chemistry .
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific aspect of “1-(Chloromethyl)-2,3,4-trifluorobenzene”, feel free to ask!
特性
IUPAC Name |
1-(chloromethyl)-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYURQFNYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590713 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3,4-trifluorobenzene | |
CAS RN |
292621-60-4 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
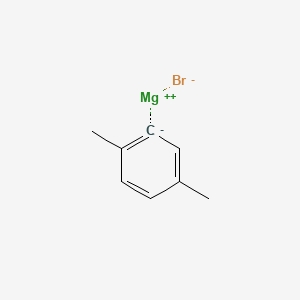
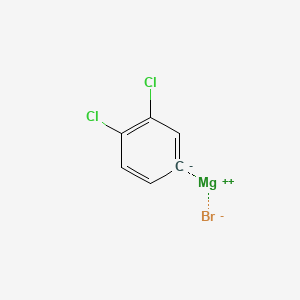
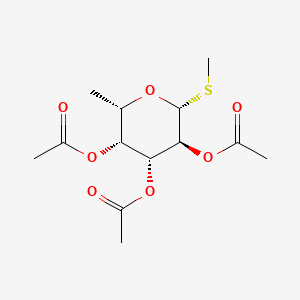
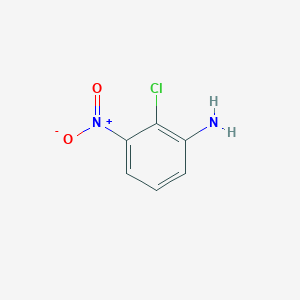
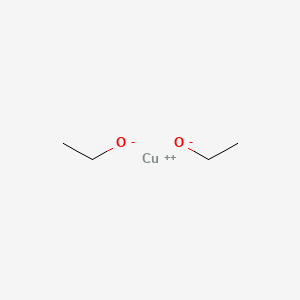
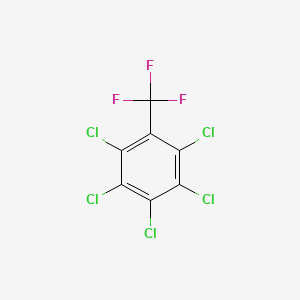
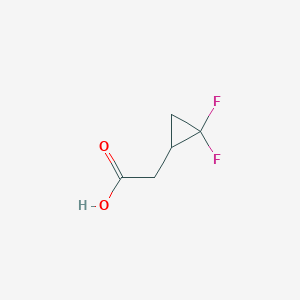
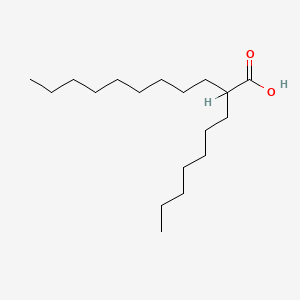
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
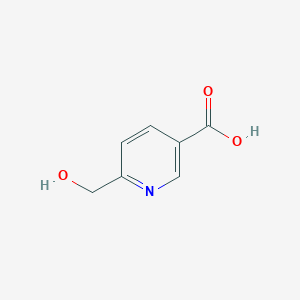
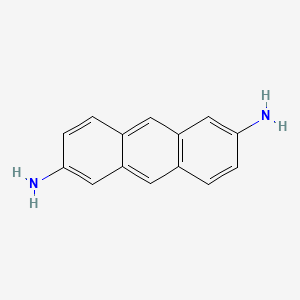
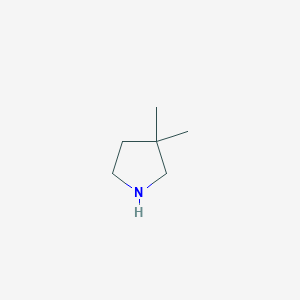
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)